

# Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *z-4-Nitrocinnamic acid*

Cat. No.: *B15239298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-4-nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of (Z)-4-nitrocinnamic acid. The data presented here were obtained from a solution of the compound in a suitable deuterated solvent, typically dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) or chloroform- $d$  ( $CDCl_3$ ).

### $^1H$ NMR Data

The  $^1H$  NMR spectrum of (Z)-4-nitrocinnamic acid is characterized by distinct signals corresponding to the aromatic and olefinic protons. The cis-configuration of the double bond significantly influences the coupling constant between the vinylic protons.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H- $\alpha$ (vinylic)	6.1 - 6.3	Doublet	~12-13
H- $\beta$ (vinylic)	7.0 - 7.2	Doublet	~12-13
H-2, H-6 (aromatic)	7.8 - 8.0	Doublet	~8-9
H-3, H-5 (aromatic)	8.2 - 8.4	Doublet	~8-9
-COOH	12.0 - 13.0	Broad Singlet	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O (carboxyl)	166 - 168
C- $\alpha$ (vinylic)	118 - 120
C- $\beta$ (vinylic)	140 - 142
C-1 (aromatic)	140 - 142
C-2, C-6 (aromatic)	129 - 131
C-3, C-5 (aromatic)	123 - 125
C-4 (aromatic)	148 - 150

Note: Chemical shifts are referenced to the solvent peak.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of (Z)-4-nitrocinnamic acid shows prominent absorption bands corresponding to the carboxylic acid, nitro group, and the carbon-carbon double bond.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
O-H stretch (carboxylic acid)	2500 - 3300	Broad, Strong
C=O stretch (carboxylic acid)	1680 - 1710	Strong
C=C stretch (alkene, cis)	1630 - 1645	Medium
NO <sub>2</sub> asymmetric stretch	1510 - 1530	Strong
NO <sub>2</sub> symmetric stretch	1340 - 1360	Strong
C-O stretch (carboxylic acid)	1280 - 1320	Medium
=C-H bend (cis)	675 - 730	Strong

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of (Z)-4-nitrocinnamic acid is characterized by strong absorption in the UV region, arising from  $\pi$ - $\pi^*$  transitions within the conjugated system. The less planar cis-isomer typically exhibits a slightly blue-shifted  $\lambda_{\text{max}}$  and a lower molar absorptivity compared to its trans counterpart.

Parameter	Value	Solvent
$\lambda_{\text{max}}$	~262 nm	Ethanol or Methanol
Molar Absorptivity ( $\epsilon$ )	~10,000 - 15,000 L mol <sup>-1</sup> cm <sup>-1</sup>	Ethanol or Methanol

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and comparison.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of (Z)-4-nitrocinnamic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ) containing TMS as an internal standard. For  $^{13}\text{C}$  NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

## IR Spectroscopy

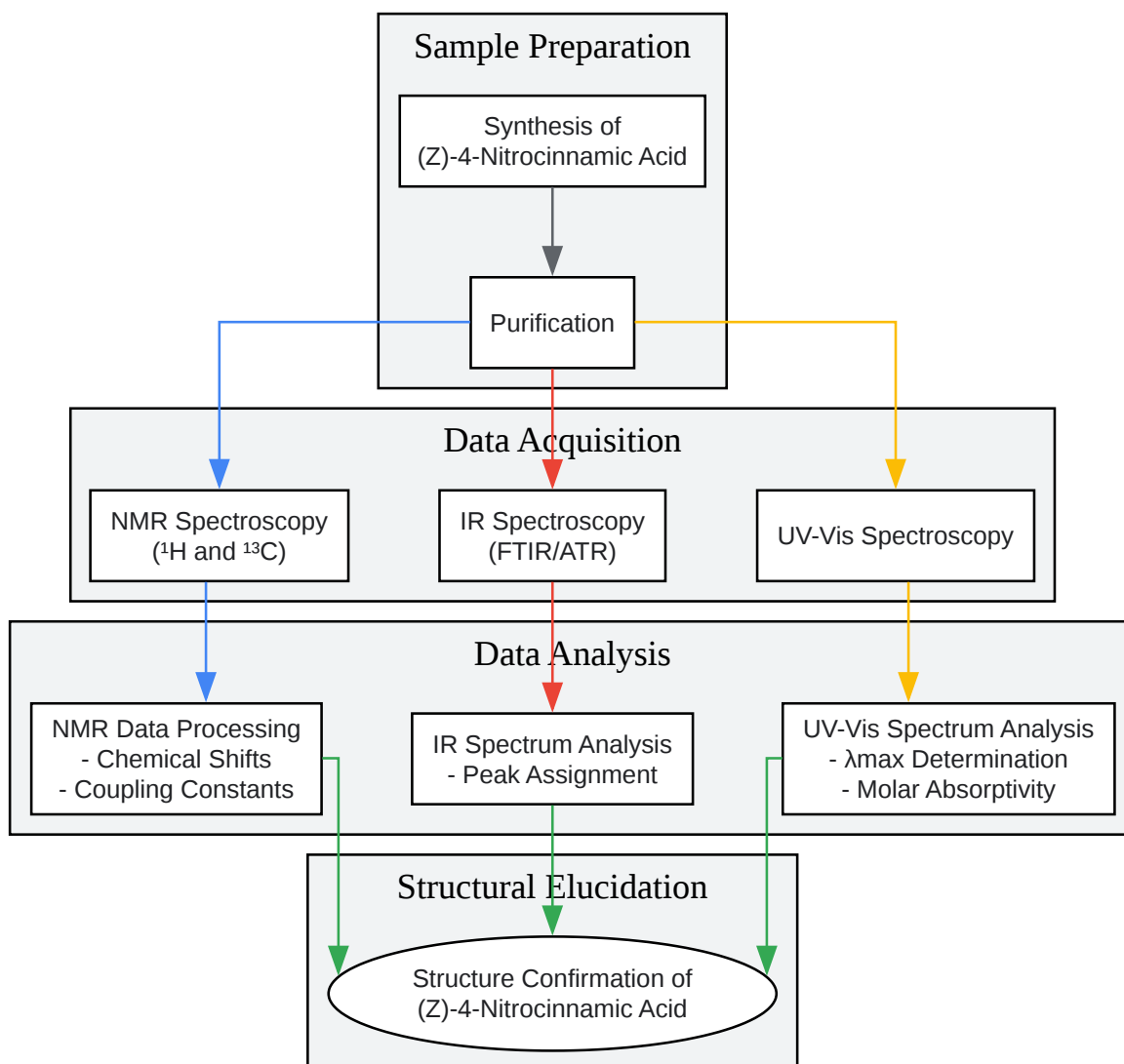
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

## UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.[2] A stock solution of (Z)-4-nitrocinnamic acid is prepared by accurately weighing the sample and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.2 - 0.8). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank.

## Workflow and Data Analysis

The general workflow for obtaining and analyzing the spectroscopic data for (Z)-4-nitrocinnamic acid is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of (Z)-4-Nitrocinnamic Acid.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Nitrocinnamic acid(619-89-6) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15239298#spectroscopic-data-for-z-4-nitrocinnamic-acid-nmr-ir-uv-vis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)